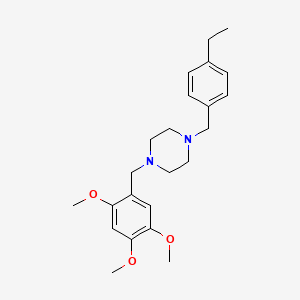

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Description

1-(4-Ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic piperazine derivative featuring dual benzyl substituents. The 4-ethylbenzyl group introduces lipophilic character, while the 2,4,5-trimethoxybenzyl moiety contributes polar and hydrogen-bonding capabilities. Piperazine derivatives are widely explored for their pharmacological versatility, including anticancer, anti-ischemic, and neuroprotective activities .

Properties

IUPAC Name |

1-[(4-ethylphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3/c1-5-18-6-8-19(9-7-18)16-24-10-12-25(13-11-24)17-20-14-22(27-3)23(28-4)15-21(20)26-2/h6-9,14-15H,5,10-13,16-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLUQJVHXYZXJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-ethylbenzyl chloride and 2,4,5-trimethoxybenzyl chloride.

Nucleophilic Substitution: The piperazine ring undergoes nucleophilic substitution reactions with the benzyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Reaction Conditions: The reactions are usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a compound that has garnered interest in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by data tables and case studies, while drawing from a variety of verified sources.

Structural Features

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Alkyl Substituents : The presence of ethyl and trimethoxybenzyl groups enhances lipophilicity and potential receptor interactions.

Pharmacological Studies

This compound has been investigated for its potential pharmacological effects:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects in animal models. The compound's structure suggests it may interact with serotonin receptors, which are critical in mood regulation.

- Anxiolytic Properties : Similar compounds have shown promise in reducing anxiety levels. Studies involving behavioral assays (e.g., elevated plus maze) could elucidate its anxiolytic potential.

Neuropharmacology

The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological research:

- Dopamine Receptor Modulation : Some studies suggest that piperazine derivatives can modulate dopamine receptors, which may have implications for treating disorders like schizophrenia or Parkinson's disease.

Anticancer Research

Emerging studies have indicated that certain piperazine derivatives possess anticancer properties:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Synthesis of Novel Derivatives

The structural framework of this compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activity:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the piperazine structure affect biological activity can lead to the development of more potent compounds.

Table 1: Summary of Pharmacological Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antidepressant Activity | Behavioral assays | Indicated potential antidepressant effects |

| Anxiolytic Properties | Elevated plus maze | Reduced anxiety-like behavior |

| Dopamine Modulation | Receptor binding assays | Interaction with dopamine receptors |

| Anticancer Activity | Cell viability assays | Induced apoptosis in cancer cell lines |

Table 2: Structure-Activity Relationships

| Modification Type | Effect on Activity | Reference Source |

|---|---|---|

| Alkyl chain length | Increased lipophilicity | Journal of Medicinal Chemistry |

| Methoxy substitutions | Enhanced receptor binding | European Journal of Pharmacology |

| Piperazine ring | Core structure for activity | Bioorganic & Medicinal Chemistry |

Case Study 1: Antidepressant Effects

A study published in the Journal of Psychopharmacology evaluated the antidepressant-like effects of various piperazine derivatives, including this compound. The results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting potential efficacy as an antidepressant agent.

Case Study 2: Anticancer Potential

Research conducted at a leading cancer research institute explored the cytotoxic effects of this compound on breast cancer cell lines. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.

Mechanism of Action

The mechanism of action of 1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by substituent positions and electronic properties. Key structural analogs include:

Abbreviations : TMB = Trimethoxybenzyl; DMB = Dimethoxybenzyl; FPh = Fluorophenyl.

Therapeutic Potential and Limitations

- Advantages :

- Limitations: Limited data on toxicity and specificity; off-target effects (e.g., calcium channel modulation) may occur. Synthesis scalability challenges due to multi-step routes.

Biological Activity

1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology. The compound is a derivative of piperazine and features a unique combination of aromatic substituents that may influence its biological properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C14H22N2O3

- Molecular Weight : 266.34 g/mol

- CAS Number : 356083-64-2

Structure

The compound consists of a piperazine core substituted with an ethylbenzyl group and a trimethoxybenzyl moiety. The presence of methoxy groups on the benzene ring is likely to enhance its lipophilicity and influence its interaction with biological targets.

Pharmacological Properties

This compound has been studied for various pharmacological effects:

- Vasodilatory Effects : Similar compounds have demonstrated vasodilatory properties, which are beneficial in treating conditions like angina and other ischemic heart diseases. Trimetazidine, a related compound, is known for preserving cellular energy metabolism under hypoxic conditions by maintaining ATP levels .

- Cerebral Vasodilation : Research indicates that phenylpropyl trimetazidine derivatives exhibit potent cerebral vasodilator activity, suggesting potential applications in neuroprotection and treatment of cerebrovascular diseases .

The exact mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), impacting cell growth and proliferation .

- Energy Metabolism Modulation : The compound may influence metabolic pathways related to ATP production, particularly under stress conditions like ischemia .

In Vitro Studies

Recent studies have evaluated the biological activity of piperazine derivatives in various cancer cell lines. For instance, benzamide derivatives have shown promising results in inhibiting cell growth through mechanisms such as downregulating DHFR protein levels . While specific studies on this compound remain limited, the structural similarities suggest potential for similar activities.

In Vivo Studies

Animal models have been utilized to assess the cardiovascular effects of trimethoxybenzyl piperazine derivatives. These studies typically measure parameters such as blood pressure changes and heart rate variability in response to treatment, indicating vasodilatory effects that could be extrapolated to human applications.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic pathways for preparing 1-(4-ethylbenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, and what challenges arise during optimization?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Alkylation/Acylation: Sequential attachment of the 4-ethylbenzyl and 2,4,5-trimethoxybenzyl groups to the piperazine core via nucleophilic substitution or coupling reactions .

- Solvent and Catalyst Optimization: Polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) are commonly used to enhance reaction efficiency. However, competing side reactions (e.g., over-alkylation) require precise stoichiometric control .

- Purification Challenges: Silica gel chromatography or recrystallization is often needed due to byproduct formation. Yield optimization may require iterative adjustments to reaction time and temperature .

Q. How are spectroscopic techniques (NMR, MS) employed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key diagnostic signals include:

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₂₃H₃₂N₂O₃), while fragmentation patterns confirm substituent stability .

Q. What preliminary biological screening assays are recommended to assess its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays: Test against tyrosine kinase or monoamine oxidases using spectrophotometric methods (e.g., IC₅₀ determination via L-DOPA oxidation for tyrosinase) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., serotonin/dopamine receptors) with HEK-293 cells transfected with target receptors .

- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Substituent Modification: Replace the 2,4,5-trimethoxy group with electron-withdrawing groups (e.g., nitro) to enhance receptor affinity, as seen in related piperazine derivatives .

- Scaffold Hybridization: Conjugate the piperazine core with triazole or benzothiazole moieties to improve metabolic stability and target selectivity .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical interaction points, such as hydrogen-bond donors/acceptors in the trimethoxybenzyl group .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardized Assay Conditions: Control variables like pH, temperature, and substrate concentration. For example, tyrosinase IC₅₀ discrepancies often arise from differing L-DOPA concentrations .

- Orthogonal Validation: Confirm activity via complementary methods (e.g., surface plasmon resonance for binding kinetics alongside enzyme assays) .

- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives) to identify trends in substituent effects .

Q. How can molecular docking and MD simulations predict its pharmacokinetic and toxicity profiles?

Methodological Answer:

- Docking Studies (AutoDock Vina): Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. The ethylbenzyl group may undergo hydroxylation, influencing clearance rates .

- Toxicity Prediction (ADMETlab 2.0): Assess Ames test parameters and hERG channel inhibition risk. Piperazine derivatives with bulky substituents often show reduced cardiotoxicity .

- Solubility Optimization: Calculate logP values (e.g., ~3.2 for this compound) and modify methoxy groups to sulfonamides for enhanced aqueous solubility .

Q. What analytical methods quantify stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC-MS to identify labile groups (e.g., methoxybenzyl cleavage) .

- pH Stability Profiling: Test solubility and integrity in buffers (pH 1–10). Piperazine derivatives are prone to hydrolysis in acidic conditions, necessitating enteric coating for oral formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.